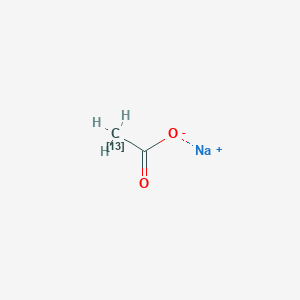

Sodium (2-13C) acetate

Vue d'ensemble

Description

Sodium acetate-2-13C is 13C isotopomer labeled precursor of sodium acetate.

Mécanisme D'action

Target of Action

Sodium acetate, also known as Sodium (2-13C) acetate or Sodium acetate-2-(13C), is primarily used as an electrolyte replenisher in medical applications . Its primary targets are the body’s sodium levels and pH balance. Sodium acetate is used to correct sodium levels in hyponatremic patients and can also be used in metabolic acidosis and for urine alkalinization .

Mode of Action

Sodium acetate acts as a source of sodium ions, which play a crucial role in regulating extracellular fluid volume . It controls water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids . Sodium acetate and other bicarbonate precursors are alkalinising agents, and can be used to correct metabolic acidosis, or for alkalinisation of the urine .

Biochemical Pathways

Sodium acetate is involved in several biochemical pathways. It is converted to acetyl coenzyme A (acetyl-CoA) by enzymes known as acyl-CoA short-chain synthetases . Acetyl-CoA participates in central carbon metabolism, including energy production, lipid synthesis, and protein acetylation . Acetate is also generated directly from pyruvate both by nonenzymatic chemistry involving hydrogen peroxide metal catalysis and by alternative or neomorphic activities of ketoacid dehydrogenases .

Pharmacokinetics

It is administered intravenously, ensuring immediate availability in the bloodstream . The pharmacokinetics of sodium acetate are largely determined by the body’s metabolic needs, particularly the need to correct sodium levels and pH balance .

Result of Action

The administration of sodium acetate results in the correction of sodium levels in hyponatremic patients . It also aids in the correction of metabolic acidosis and alkalinization of urine . On a cellular level, sodium acetate contributes to the regulation of water distribution, fluid and electrolyte balance, and the osmotic pressure of body fluids .

Action Environment

The action of sodium acetate can be influenced by various environmental factors. For instance, the presence of other electrolytes in the body can affect the efficacy of sodium acetate as an electrolyte replenisher . Additionally, the body’s pH balance can influence the compound’s ability to correct metabolic acidosis . Sodium acetate is stable under normal conditions, but its effectiveness can be affected by factors such as the patient’s hydration status and kidney function .

Analyse Biochimique

Biochemical Properties

Sodium Acetate-2-(13C) plays a significant role in biochemical reactions. It is involved in the amino acids and short-chain fatty acid metabolism pathways . It interacts with various enzymes and proteins, and these interactions are crucial for its function. For instance, it is involved in the choline metabolism and the glutamine-glutamate/GABA cycle in the liver and brain, respectively .

Cellular Effects

Sodium Acetate-2-(13C) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it is used in structural studies analyzing the interactions between lipo oligosaccharide and host proteins .

Molecular Mechanism

The mechanism of action of Sodium Acetate-2-(13C) is complex and involves several steps at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is used in the synthesis of organic compounds, as it is a source of carbon and can be used to selectively label certain organic compounds .

Temporal Effects in Laboratory Settings

The effects of Sodium Acetate-2-(13C) change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Sodium Acetate-2-(13C) vary with different dosages in animal models . Studies have shown that it significantly increased the biomass and lipid content of microalgae compared with other forms of acetate . High doses could potentially have toxic or adverse effects .

Metabolic Pathways

Sodium Acetate-2-(13C) is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can affect metabolic flux or metabolite levels . For instance, it is involved in the amino acids and short-chain fatty acid metabolism pathways .

Transport and Distribution

Sodium Acetate-2-(13C) is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and these interactions can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Sodium Acetate-2-(13C) and its effects on activity or function are crucial aspects of its biochemistry. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Activité Biologique

Sodium (2-13C) acetate, a stable isotope-labeled form of sodium acetate, has garnered significant attention in metabolic research due to its role as a tracer in various biological processes. This article delves into the biological activity of this compound, highlighting its applications in metabolic studies, particularly in the context of the urea cycle, fatty acid metabolism, and its use in clinical settings.

Overview of this compound

Sodium acetate is a sodium salt of acetic acid, commonly used in biochemical applications. The incorporation of the stable isotope carbon-13 allows for the tracing of metabolic pathways through nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound is often utilized to study metabolic fluxes and enzyme activities in vivo.

Urea Cycle Activity

One of the primary applications of this compound is in assessing urea cycle activity. A study conducted on 47 subjects demonstrated that oral administration of this compound could effectively quantify urea production, serving as a marker for urea cycle function. The results indicated that symptomatic patients with urea cycle defects had significantly lower levels of 13C-plasma urea compared to healthy subjects. This suggests that this compound can differentiate between varying degrees of urea cycle dysfunction, making it a valuable tool for monitoring therapeutic interventions in patients with metabolic disorders .

Fatty Acid Metabolism

This compound also plays a crucial role in studying fatty acid metabolism. Research has shown that the fractional recovery of labeled acetate in breath CO2 increases during infusion, indicating active participation in metabolic pathways. For instance, during a controlled study involving male subjects at rest and during exercise, the incorporation rates of 13C into glutamine and glutamate pools were quantified, revealing insights into how acetate influences energy metabolism under different physiological conditions .

Case Study 1: Exercise Physiology

In a study involving cyclists, the infusion of this compound was administered while monitoring oxygen consumption and carbon dioxide production. Results indicated a significant correlation between exercise intensity and acetate recovery rates, suggesting that this compound can serve as an effective tracer for understanding energy expenditure during physical activity .

Case Study 2: Clinical Applications

This compound has been evaluated for its clinical utility in managing conditions such as metabolic acidosis and cardiotoxicity due to drug overdoses. In emergency medicine, it is used as an alternative to sodium bicarbonate for blood alkalinization and urinary alkalinization. Its efficacy in these scenarios has been documented, emphasizing its importance in critical care settings .

Table 1: Summary of Key Findings from Studies Involving this compound

Applications De Recherche Scientifique

Isotope Labeling for NMR Studies

One of the primary applications of sodium (2-13C) acetate is in the uniform labeling of proteins for Nuclear Magnetic Resonance (NMR) spectroscopy. This method allows researchers to study protein structure and dynamics with high precision.

Case Study: Human Carbonic Anhydrase II

A notable study demonstrated the use of this compound in preparing uniformly labeled proteins for NMR analysis. By cultivating cells in media containing sodium [1,2-13C2] acetate as the sole carbon source, researchers successfully produced isotopically enriched human carbonic anhydrase II. The resulting NMR spectra were comparable to those obtained from proteins labeled using more expensive glucose sources, highlighting the cost-effectiveness and efficiency of using this compound for protein labeling .

Metabolomics

This compound is also utilized in metabolomics, where it serves as a tracer to study metabolic pathways in various organisms. The incorporation of this labeled compound into cellular metabolism provides insights into metabolic flux and the dynamics of biochemical reactions.

Applications in Cancer Research

In cancer research, this compound has been employed to investigate altered metabolic pathways in tumor cells. By tracking the incorporation of the labeled acetate into metabolic intermediates, researchers can identify specific pathways that are upregulated in cancerous tissues compared to normal tissues .

Hyperpolarization Techniques

Hyperpolarization is a technique that enhances the signal intensity in NMR and Magnetic Resonance Imaging (MRI). This compound can be used as a precursor for hyperpolarized substrates, which significantly improves the sensitivity of these imaging techniques.

Example: MRI Applications

The use of hyperpolarized this compound has shown promise in non-invasive imaging of metabolic processes in vivo. This application is particularly relevant in assessing tissue viability and metabolic activity in various diseases, including ischemic heart disease .

Standards for Mass Spectrometry

This compound serves as a standard reference material in mass spectrometry (MS). Its stable isotopic composition allows for accurate calibration and quantification of analytes in complex biological samples.

Use Case: Environmental Analysis

In environmental science, this compound has been applied as an internal standard for quantifying organic pollutants in water samples. By comparing the mass spectra of unknown samples to those containing known concentrations of this compound, researchers can achieve precise measurements of contaminants .

Chemical Synthesis

This compound is also valuable in synthetic chemistry, where it acts as a building block for various chemical reactions. The incorporation of stable isotopes like 13C into synthetic pathways allows chemists to trace reaction mechanisms and product formation.

Synthesis Example: Labeled Compounds

This compound can be used to synthesize other labeled compounds, which are crucial for studying reaction kinetics and mechanisms in organic chemistry .

Analyse Des Réactions Chimiques

Metabolic Pathways and Oxidation

Sodium (2-¹³C) acetate participates in central metabolic processes, particularly in the tricarboxylic acid (TCA) cycle. Upon cellular uptake, it undergoes enzymatic conversion to acetyl-CoA via acetyl-CoA synthetase:

-

Oxidation Efficiency : Studies show that 80.1 ± 2.3% of exogenous acetate is oxidized in humans at rest, with the labeled carbon traced in CO₂ and bicarbonate via the TCA cycle .

-

Energy Production : In hyperpolarized MRI, the ¹³C label enhances signal detection, enabling real-time monitoring of acetate metabolism in rodent and porcine models .

Decarboxylation and Neutralization Reactions

Sodium (2-¹³C) acetate undergoes pH-dependent reactions:

-

Decarboxylation : Heating releases ¹³CO₂, a reaction utilized in metabolic tracer studies:

-

Neutralization : Reacts with strong acids (e.g., HCl) to form acetic acid:

Table 1: Key Reaction Data for Sodium (2-¹³C) Acetate

Buffering and pH Regulation

In biological systems, sodium (2-¹³C) acetate dissociates into Na⁺ and ¹³CH₃COO⁻, acting as a buffer:

Sodium (2-¹³C) acetate’s isotopic label provides unparalleled insights into metabolic fluxes, protein dynamics, and real-time imaging. Its versatility in both basic research and clinical applications underscores its importance in modern biochemistry.

Propriétés

IUPAC Name |

sodium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1/i1+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMHLLURERBWHNL-YTBWXGASSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3]C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

83.026 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13291-89-9 | |

| Record name | Acetic-2(13C) acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013291899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.